3-Bromo-2-cyano-4-fluorobenzoic acid
Description
3-Bromo-2-cyano-4-fluorobenzoic acid is a halogenated benzoic acid derivative with a bromine atom at position 3, a cyano group at position 2, and a fluorine atom at position 2. The presence of electron-withdrawing groups (Br, F, and CN) significantly influences its physicochemical properties, including acidity (pKa), solubility, and reactivity. This compound is likely used in pharmaceutical and agrochemical research as a building block for synthesizing complex molecules, though specific applications require further validation .
Properties
IUPAC Name |
3-bromo-2-cyano-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-7-5(3-11)4(8(12)13)1-2-6(7)10/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSAJJFEXJSCMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)C#N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-cyano-4-fluorobenzoic acid typically involves the bromination, cyanation, and fluorination of benzoic acid derivatives. One common method includes the following steps:
Bromination: Starting with 4-fluorobenzoic acid
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The table below compares substituent positions and functional groups in related brominated/fluorinated benzoic acids:
| Compound Name | Substituents | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| 3-Bromo-2-cyano-4-fluorobenzoic acid | Br (C3), CN (C2), F (C4) | C₈H₃BrFNO₂ | -COOH, -Br, -CN, -F |
| 4-Bromo-3-fluorobenzoic acid | Br (C4), F (C3) | C₇H₄BrFO₂ | -COOH, -Br, -F |
| 3-Bromo-4-fluorophenylacetic acid | Br (C3), F (C4), CH₂COOH (C1) | C₈H₆BrFO₂ | -CH₂COOH, -Br, -F |
| 4-Bromo-2-(trifluoromethyl)benzoic acid | Br (C4), CF₃ (C2) | C₈H₄BrF₃O₂ | -COOH, -Br, -CF₃ |
Key Observations :
- The cyano group in the target compound enhances electron-withdrawal compared to analogs with only halogens, lowering pKa and increasing acidity .
- 4-Bromo-3-fluorobenzoic acid (CAS 153556-42-4) lacks the cyano group, resulting in reduced electrophilicity and higher solubility in polar solvents .
- 3-Bromo-4-fluorophenylacetic acid (CAS 942282-40-8) replaces the carboxylic acid with a phenylacetic acid group, reducing hydrogen-bonding capacity and altering pharmacokinetic properties .
Physicochemical Properties
| Property | This compound (Est.) | 4-Bromo-3-fluorobenzoic acid | 3-Bromo-4-fluorophenylacetic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~244–250 | 219.01 | 233.03 |
| LogP (Partition Coeff.) | ~2.8–3.2 | 2.95 | 2.20 |
| Solubility | Low in water; soluble in DMSO, acetone | Moderately soluble in ethanol | Poor water solubility |
| Melting Point (°C) | Not reported | 165–168 | Not reported |
Analysis :
Market and Industrial Relevance
- 4-Bromo-3-fluorobenzoic acid is commercially available (e.g., Ningbo Inno Pharmchem) and used in pharmaceutical intermediates .
- 3-Bromo-4-(trifluoromethyl)benzoic acid (CAS 581813-17-4) has a 94% structural similarity to the target compound and is employed in agrochemical research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
